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Compound of Interest

1-methyl-2-[(E)-tridec-8-
Compound Name:
enyl]quinolin-4-one

cat. No.: B10829570

Disclaimer: No specific experimental data on the cross-species efficacy of 1-methyl-2-[(E)-
tridec-8-enyl]quinolin-4-one was found in publicly available literature. This guide provides a
comparative analysis based on the broader class of 2-alkyl and 2-alkenyl-4-quinolones to offer
insights into their potential biological activities and facilitate future research.

The quinolone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives
exhibiting a wide range of biological activities.[1][2][3][4] The 2-alkyl and 2-alkenyl-4-
qguinolones, in particular, have garnered significant interest for their antimicrobial and other
therapeutic properties.[5] This guide summarizes the known biological activities of this class of
compounds, provides standardized experimental protocols for their evaluation, and compares
their performance where data is available.

Comparative Efficacy of 2-Alkyl/Alkenyl-4-
Quinolones

The biological activity of 2-alkyl/alkenyl-4-quinolones is significantly influenced by the nature of
the substituent at the C-2 position, the N-1 position, and other substitutions on the quinolone
ring.

Antibacterial Activity

2-Alkyl-4-quinolones are known for their activity against a range of bacteria, particularly Gram-
positive strains. The length and saturation of the alkyl/alkenyl chain at the C-2 position play a
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crucial role in determining the potency and spectrum of activity.

Compound Class

Target Organisms

Reported Activity
(MIC/IC50)

Key Findings

2-Alkyl-4-quinolones

Gram-positive
bacteria (e.g.,
Staphylococcus
aureus, Bacillus

cereus)

MICs £3.12to 25
pg/mL

Activity is dependent
on the alkyl chain

length.

Gram-negative

bacteria

Generally less active
than against Gram-

positive bacteria.

Mycobacterium

tuberculosis

Weakly active (MIC of
50 pg/mL for some

analogs).

2-Alkenyl-4-

guinolones

Mycobacterium

tuberculosis

Superior inhibitory
effect compared to

alkyl analogues.

The double bond in
the alkenyl chain
enhances
antimycobacterial

activity.

Methicillin-resistant
Staphylococcus
aureus (MRSA)

MIC values of 2-128
mg/L.

N-methyl-2-alkenyl-
4(1H)-quinolones

Mycobacterium

tuberculosis

Inhibits MurE ligase in

the micromolar range.

N-methylation can

influence activity.

Antifungal Activity

Certain 4-hydroxy-2-quinolone analogs with long alkyl side chains have demonstrated potent

antifungal activity.
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Reported Activity

Compound Class Target Organism Key Findings
p g g (IC50) Yy g

Activity is influenced
IC50 = 1.05 pg/mL for

4-hydroxy-2- ) by the length of the
] ) ] a brominated analog ]
quinolones with C-3 Aspergillus flavus ) ) alkyl chain and
_ with a nonyl side ]
alkyl chain ) substituents on the
chain.

quinolone ring.

Antimalarial Activity

Halogenated 4-quinolone derivatives have been investigated for their potential as antimalarial

agents.
. Reported Activity o
Compound Class Target Organism Key Findings
(IC50)
Plasmodium
) ) Moderate

Halogenated N-allyl-4-  falciparum IC50 values ranging ) ]

) ) » antiplasmodial
quinolones (chloroquine-sensitive  between 4 and 70 pM.

) ) activities observed.
and -resistant strains)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the

biological activities of these compounds.

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) for Antibacterial Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the

visible growth of a bacterium.

Workflow:

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Preparation

Incubation Analysis
| Inoculate dilutions with bacteria in 96-well p\a(e)—>Encubate at 37°C for 18-24 hours (Vlsua\ly inspect for |urb|d||y]—>EDet eeeeee MIC (lowest concentration with no gruwlhD

e serial dilutions of test compound

Click to download full resolution via product page
Workflow for MIC Determination.

Methodology:

o Compound Preparation: A stock solution of the test compound is prepared in a suitable
solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate
using appropriate growth medium (e.g., Mueller-Hinton Broth).

» Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is
prepared from a fresh culture of the test organism.

 Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to
achieve a final concentration of approximately 5 x 10°"5 CFU/mL.

e Incubation: The plate is incubated at 37°C for 18-24 hours.

e MIC Determination: The MIC is determined as the lowest concentration of the compound at
which no visible growth (turbidity) is observed. Positive and negative controls (wells with and
without bacteria, respectively) are included.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol assesses the ability of a compound to inhibit the growth of a fungal strain.

Methodology:
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e Compound and Spore Preparation: Similar to the MIC protocol, serial dilutions of the test
compound are prepared. A standardized spore suspension of the test fungus (e.g.,
Aspergillus flavus) is prepared.

 Inoculation and Incubation: The diluted compound is mixed with the fungal spore suspension
in a 96-well plate and incubated under appropriate conditions (e.g., 28°C for 48-72 hours).

o Growth Inhibition Assessment: Fungal growth can be assessed visually or by measuring the
optical density at a specific wavelength. The IC50 value (the concentration that inhibits 50%
of fungal growth) is then calculated.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial
DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This leads to the
disruption of DNA synthesis and ultimately cell death. For 2-alkenyl-4-quinolones targeting
Mycobacterium tuberculosis, inhibition of the MurE ligase, an enzyme involved in peptidoglycan
biosynthesis, has been identified as a key mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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